5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN4O2/c1-12-21-15-5-3-2-4-14(15)18(22-12)24-10-8-13(9-11-24)23-19(25)16-6-7-17(20)26-16/h6-7,13H,2-5,8-11H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYMJWCBLMTPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazoline moiety, potentially leading to the formation of reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while substitution of the bromine atom can yield various substituted furan derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of various pathogenic microorganisms. Its structural features may contribute to its ability to disrupt microbial cell functions.
- Anticancer Potential : There is emerging evidence indicating that 5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide can affect cancer cell viability. In vitro studies have shown promising results against several cancer cell lines.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
- Anticancer Research : In vitro experiments indicated that treatment with this compound resulted in reduced viability of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing its anticancer properties.
- Enzyme Interaction Studies : Research has shown that the compound effectively inhibits specific kinases involved in cancer cell signaling pathways, which is crucial for its pharmacological effects.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against multiple pathogenic microorganisms. |
| Anticancer | Inhibits proliferation in various cancer cell lines. |
| Enzyme Inhibition | Modulates activity of kinases and other enzymes involved in signaling. |
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Modifications
The table below compares key structural features and regulatory statuses of related compounds:
Key Observations:
- Tetrahydroquinazoline Core : Unlike fentanyl analogs with phenylethyl or fluorophenyl groups, the tetrahydroquinazoline moiety introduces a rigid bicyclic structure, which could alter receptor binding kinetics or selectivity .
Pharmacological and Metabolic Insights
Although direct data for the target compound is absent, insights from related substances suggest:
- Receptor Affinity : Piperidine-carboxamide compounds (e.g., Furanylfentanyl) exhibit high mu-opioid receptor (MOR) affinity. The bromine and tetrahydroquinazoline groups in the target compound may modulate MOR binding or shift activity toward other receptors (e.g., sigma, NMDA) .
- Metabolism : Furanylfentanyl undergoes hepatic oxidation and glucuronidation. The bromine atom in the target compound may reduce oxidative metabolism, while the tetrahydroquinazoline could introduce alternative degradation pathways .
Biological Activity
5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23BrN4O2
- Molecular Weight : 419.3155 g/mol
- CAS Number : 1904365-64-5
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC is a critical measure to evaluate the efficacy of antimicrobial agents. For this compound, preliminary results suggest that it has an MIC in the range of 50 to 200 µg/mL against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Listeria monocytogenes | 200 |
These findings indicate that the compound possesses moderate to strong antibacterial properties.
The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes critical for bacterial survival. It is hypothesized that the compound binds to the active sites of these enzymes, thereby disrupting normal cellular functions and leading to cell death.
Case Studies
- Inhibition of MurA Enzyme : A study highlighted the effectiveness of related compounds in inhibiting the MurA enzyme in bacteria such as Escherichia coli. This enzyme is essential for peptidoglycan biosynthesis in bacterial cell walls. The inhibition leads to compromised cell wall integrity and subsequent bacterial lysis .
- Cytotoxicity Against Cancer Cells : Investigations into the cytotoxic effects of related tetrahydroquinazoline derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 8.5 µM to 15.0 µM against different cancer types such as HeLa and K562 cells .
- Synergistic Effects : Further research has explored the potential for synergistic effects when combining this compound with other antimicrobial agents. The results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing synthetic routes for 5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-2-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling a brominated furan-carboxamide precursor with a tetrahydroquinazoline-piperidine intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to minimize racemization and improve yield .
- Heterocyclic ring assembly : Cyclization of tetrahydroquinazoline under acidic or basic conditions, monitored by TLC or HPLC to ensure completion .
- Purification : Column chromatography (silica gel) or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity product .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Experimental design : Perform accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor degradation using HPLC with UV detection (λ = 254 nm) .
- Key parameters : Assess hydrolysis susceptibility (e.g., furan ring oxidation) by pH-dependent studies (pH 3–9) and light sensitivity via UV-Vis spectroscopy .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to kinase targets (e.g., EGFR or Aurora kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the tetrahydroquinazoline-piperidine moiety and kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
Q. How should researchers address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?
- Analytical framework :
- Meta-analysis : Compare SAR datasets from similar tetrahydroquinazoline derivatives (e.g., substituent effects on bromine or methyl groups) .
- Statistical modeling : Apply multivariate regression (e.g., PLS) to identify physicochemical descriptors (logP, polar surface area) driving bioactivity discrepancies .
Q. What experimental design principles apply to optimizing reaction yields in large-scale synthesis?
- DOE (Design of Experiments) : Use a factorial design (e.g., 2) to test variables:
- Factors : Catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), and temperature (60–100°C).
- Response optimization : Maximize yield via response surface methodology (RSM) .
- Scale-up challenges : Address exothermicity in amide coupling by gradual reagent addition and inline FT-IR for real-time monitoring .
Key Research Gaps and Recommendations
- Mechanistic studies : Elucidate the role of the bromine substituent in target selectivity using isotopic labeling (Br) and X-ray crystallography .
- Toxicity profiling : Conduct ADMET assays (e.g., microsomal stability, hERG inhibition) to prioritize in vivo studies .
- Process chemistry : Develop continuous-flow synthesis protocols to enhance scalability and reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
